N~2~-(3,4-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Overview
Description
N~2~-(3,4-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of pharmaceutical agents. The presence of the difluorophenyl group enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-difluoroaniline with a triazole derivative, followed by cyclization to form the triazolopyrimidine ring. The reaction conditions often involve the use of catalysts and solvents such as toluene, and the process may be facilitated by microwave irradiation to enhance yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3,4-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N~2~-(3,4-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing inhibitors of enzymes such as cyclin-dependent kinases (CDKs), which are targets for cancer therapy.
Biology: The compound is used in studies related to cell cycle regulation and apoptosis.
Mechanism of Action
The mechanism of action of N2-(3,4-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell proliferation . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Florasulam: A similar compound used as a herbicide, containing a triazolopyrimidine scaffold with a difluorophenyl group.
Flumetsulam: Another herbicide with a related structure, used for controlling broadleaf weeds.
Uniqueness
N~2~-(3,4-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern and its potential as a pharmaceutical agent. Unlike its herbicidal counterparts, this compound is primarily investigated for its therapeutic applications, particularly in oncology.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2N5O/c13-8-3-2-7(6-9(8)14)16-11(20)10-17-12-15-4-1-5-19(12)18-10/h1-6H,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBGGQUQKCVGTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NC3=CC(=C(C=C3)F)F)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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